N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide
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Overview
Description
N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide is a synthetic compound that belongs to the class of benzothiophene derivatives. Benzothiophene is a heterocyclic compound containing a sulfur atom and a benzene ring fused together.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide typically involves the reaction of 1-benzothiophene-2-yl-ethanamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation Reactions: The benzothiophene moiety can be oxidized to form sulfoxides and sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted amides and thioamides.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of primary amines and alcohols.
Scientific Research Applications
N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Material Science: The compound is used in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It serves as a probe in studying enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways. The benzothiophene moiety plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-Benzothiophen-2-yl)ethyl]-2-bromoacetamide
- N-[1-(1-Benzothiophen-2-yl)ethyl]-2-iodoacetamide
- N-[1-(1-Benzothiophen-2-yl)ethyl]-2-fluoroacetamide
Uniqueness
N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide is unique due to its specific chloroacetamide group, which imparts distinct reactivity and biological activity. The presence of the benzothiophene moiety enhances its potential as a pharmacologically active compound, making it a valuable candidate for drug development and material science .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-2-yl)ethyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS/c1-8(14-12(15)7-13)11-6-9-4-2-3-5-10(9)16-11/h2-6,8H,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJOJNKMPBZXFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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